1-ethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
They mimic the structure of the enzyme’s substrate, allowing them to bind to the enzyme’s active site and prevent the substrate from binding .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, suggesting that it may be administered orally and absorbed in the gastrointestinal tract .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antimicrobial, antimalarial, and antiproliferative effects .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the use of ethyl acetoacetate and hydrazine hydrate under acidic conditions to form the pyrazole ring . The sulfonamide group is then introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sulfonyl chlorides, chlorosulfonic acid
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various sulfonamide derivatives
Scientific Research Applications
1-ethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-sulfonamide
- 1-phenyl-1H-pyrazole-4-sulfonamide
- 1-ethyl-1H-pyrazole-3-sulfonamide
Uniqueness
1-ethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of an ethyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility and stability, making it a valuable candidate for various applications .
Properties
IUPAC Name |
1-ethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLRCLRAOORSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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